3-Fluoro-N,2-dimethylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-fluoro-N,2-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2S/c1-6-7(9)4-3-5-8(6)13(11,12)10-2/h3-5,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSFXCXWCSJHAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1S(=O)(=O)NC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-N,2-dimethylbenzene-1-sulfonamide typically involves the following steps:
Benzene Derivative Preparation: Starting with benzene, a series of reactions introduce the fluorine and methyl groups.
Sulfonation: The benzene derivative undergoes sulfonation to introduce the sulfonic acid group.
Amination: The sulfonic acid group is then converted to the sulfonamide group through amination.
Industrial Production Methods: In an industrial setting, the compound is produced through continuous flow processes that optimize reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity. Advanced techniques like flow chemistry are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-N,2-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: Substitution reactions can replace the fluorine or methyl groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound with different functional groups.
Substitution Products: Derivatives with different substituents on the benzene ring.
Scientific Research Applications
Chemical Applications
1. Synthesis and Reagent Use
- Building Block : This compound serves as a critical building block in the synthesis of more complex organic molecules. It is often employed in the preparation of various derivatives that exhibit enhanced properties or functionalities.
- Reagent in Organic Reactions : It is utilized as a reagent in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles. This versatility allows for the modification of molecular structures to create desired compounds.
2. Reaction Mechanisms
- Substitution Reactions : The compound can participate in nucleophilic substitution reactions, leading to the formation of new sulfonamide derivatives.
- Oxidation and Reduction : It can be oxidized to form sulfonic acids or reduced to yield corresponding amines. Hydrolysis under acidic or basic conditions can also yield sulfonic acids and amines.
Biological Applications
1. Antimicrobial Properties
Research has indicated that 3-Fluoro-N,2-dimethylbenzene-1-sulfonamide exhibits antimicrobial activity against various bacterial strains. A study demonstrated its efficacy in inhibiting the growth of certain pathogens, suggesting potential use as an antibacterial agent .
2. Anticancer Activity
The compound is being investigated for its potential anticancer properties. Preliminary studies have shown that it may inhibit specific cancer cell lines, making it a candidate for further development in cancer therapeutics .
Medical Applications
1. Pharmaceutical Intermediate
Ongoing research aims to explore its role as a pharmaceutical intermediate in drug development. The sulfonamide group is known for its ability to interact with biological targets, which could facilitate the design of new therapeutic agents .
2. Selective Inhibitors
Recent studies have focused on developing selective inhibitors targeting specific enzymes using this compound. For instance, it has been evaluated for its ability to inhibit human intestinal carboxylesterases, which play a role in drug metabolism .
Industry Applications
1. Specialty Chemicals Production
In industrial applications, this compound is used as an intermediate in the synthesis of specialty chemicals, including dyes and pigments. Its unique properties allow for tailored applications in various chemical processes .
2. Ion-Conducting Membranes
Innovative research has explored the use of sulfonamide-sulfonimide copolymers for creating fluorine-lean proton exchange membranes. These membranes are essential in fuel cell technology and other energy applications .
Data Tables
Case Studies
- Antibacterial Efficacy Study : A comprehensive evaluation showed that this compound effectively inhibited the growth of multiple bacterial strains, demonstrating its potential as a therapeutic agent against infections.
- Anticancer Research : In vitro studies revealed that this compound could induce apoptosis in cancer cell lines, indicating promising avenues for cancer treatment development.
- Enzyme Inhibition Analysis : The compound was tested for its ability to selectively inhibit human intestinal carboxylesterases without affecting liver enzymes, highlighting its specificity and potential utility in modulating drug metabolism-related toxicities .
Mechanism of Action
The mechanism by which 3-Fluoro-N,2-dimethylbenzene-1-sulfonamide exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Effects
3-Fluoro-N,4-dimethylbenzene-1-sulfonamide
- Molecular Formula: C₈H₁₀FNO₂S (same as the target compound).
- Key Differences : The methyl group is at the 4-position instead of the 2-position.
- The 4-methyl group may enhance π-π stacking interactions compared to the 2-methyl variant .
5-Amino-2,4-difluoro-N-methyl-N-(propan-2-yl)benzene-1-sulfonamide
- Molecular Formula : C₁₀H₁₄F₂N₂O₂S.
- Key Differences : Additional fluorine at the 4-position and an isopropyl group replacing one methyl.
- Implications : The difluoro substitution increases lipophilicity, while the bulkier isopropyl group may reduce crystallinity compared to the dimethylamine group in the target compound .
Functional Group Variations
3-Amino-N-cyclopropyl-4-fluorobenzene-1-sulfonamide
- Molecular Formula : C₉H₁₁FN₂O₂S.
- Key Differences: Amino group at the 3-position and cyclopropyl substituent on the sulfonamide nitrogen.
- Implications: The amino group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents.
2,5-Dichloro-N-(3-methylphenyl)benzenesulfonamide
- Molecular Formula: C₁₃H₁₃Cl₂NO₂S.
- Key Differences : Chlorine substituents (electron-withdrawing) replace fluorine, and a 3-methylphenyl group is attached.
- Implications : Chlorine’s larger atomic radius and higher electronegativity may strengthen halogen bonding, leading to denser crystal packing compared to fluorine analogs .
Structural Analogues with Nitro or Heterocyclic Groups
3-Fluoro-N,N-dimethyl-4-nitrobenzamide
- Molecular Formula : C₉H₉FN₂O₃.
- Key Differences : Nitro group at the 4-position and a benzamide backbone instead of sulfonamide.
- Implications : The nitro group’s strong electron-withdrawing nature reduces basicity compared to sulfonamides. This compound’s higher predicted boiling point (379.7°C) suggests stronger intermolecular forces .
Sulfaphenazole (4-Amino-N-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide)
Structural and Crystallographic Insights
Role of Fluorine in Crystal Packing
Fluorine’s small size and high electronegativity facilitate unique intermolecular interactions. In fluorinated benzamidines, N–H⋯F hydrogen bonds and C–H⋯F dimeric motifs are critical for stabilizing isostructural polymorphs . For 3-Fluoro-N,2-dimethylbenzene-1-sulfonamide, similar interactions likely contribute to its crystal lattice, though steric effects from the 2-methyl group may reduce packing efficiency compared to non-methylated analogs.
Methyl Group Effects
This contrasts with 3-Fluoro-N,4-dimethylbenzene-1-sulfonamide, where the 4-methyl group aligns more symmetrically, favoring isostructurality with other fluorinated sulfonamides .
Biological Activity
3-Fluoro-N,2-dimethylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a sulfonamide functional group attached to a fluorinated aromatic ring. Its chemical structure can be represented as follows:
- Chemical Formula : CHFNOS
- Molecular Weight : 215.25 g/mol
The presence of the fluorine atom and the dimethyl groups enhances its lipophilicity, influencing its biological interactions.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various biomolecules. Notably, sulfonamides are known to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme critical in bacterial folate synthesis. This inhibition disrupts nucleic acid synthesis, leading to bactericidal effects.
Antimicrobial Activity
Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds demonstrate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The following table summarizes some key findings related to its antimicrobial efficacy:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 16 µg/mL | |
| Staphylococcus aureus | 8 µg/mL | |
| Pseudomonas aeruginosa | 32 µg/mL |
Antitumor Activity
Emerging research suggests potential antitumor properties for this compound. A study highlighted its role as a ribonucleotide reductase (RNR) inhibitor, which is crucial for DNA synthesis and repair in cancer cells. Inhibition of RNR can lead to reduced cell proliferation and increased apoptosis in tumor cells.
Case Study: Ribonucleotide Reductase Inhibition
In vitro studies demonstrated that derivatives of sulfonamides could effectively inhibit RNR activity in various cancer cell lines:
- Cell Line : HeLa (cervical cancer)
- IC : 15 µM
- Effect : Significant reduction in cell viability observed after 48 hours of treatment .
These findings suggest that compounds like this compound may serve as promising candidates for further development as anticancer agents.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of sulfonamides. Modifications to the aromatic ring or sulfonamide group can significantly influence their potency and selectivity. For instance:
- Fluorine Substitution : Enhances lipophilicity and may improve membrane permeability.
- Dimethyl Groups : Can increase steric hindrance, potentially affecting enzyme binding.
Q & A
Basic: What are the optimal synthetic routes for 3-Fluoro-N,2-dimethylbenzene-1-sulfonamide?
Answer:
The synthesis typically involves reacting 2-methylaniline with 3-fluorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts. The reaction proceeds via nucleophilic substitution, where the amine group attacks the sulfonyl chloride. Key variables include:
- Solvent selection : Dichloromethane or tetrahydrofuran (THF) are common .
- Temperature : Room temperature or mild heating (40–60°C) to accelerate reactivity while avoiding decomposition .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
For analogs like 4-Fluoro-N,N-dimethylbenzenesulfonamide, similar protocols are validated, emphasizing substituent compatibility .
Basic: What spectroscopic and analytical methods confirm the structure of this compound?
Answer:
Structural elucidation requires a combination of techniques:
- NMR :
- Mass Spectrometry (MS) : Molecular ion ([M+H]⁺) matching the molecular formula (C₈H₁₀FNO₂S, m/z ~216) and fragmentation patterns (e.g., loss of SO₂) .
- IR : Strong S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and N–H bends (if applicable) .
Advanced: How do substituent positions (e.g., fluorine, methyl groups) influence the compound’s reactivity and biological activity?
Answer:
- Fluorine : Enhances electrophilicity of the sulfonamide group via electron-withdrawing effects, increasing reactivity in nucleophilic substitutions. It also improves metabolic stability in biological systems .
- Methyl groups : The 2-methyl group on the benzene ring introduces steric hindrance, potentially reducing aggregation in solution and altering binding affinities in protein interactions .
- Structure-Activity Relationship (SAR) : Comparative studies on analogs (e.g., 3-Bromo-N,5-dimethylbenzenesulfonamide) show that halogen position affects antimicrobial potency. For example, fluorine at the 3-position may optimize hydrophobic interactions in enzyme active sites .
Advanced: What computational methods model the interactions of this compound with biological targets?
Answer:
- Molecular Docking : Tools like AutoDock Vina predict binding modes to enzymes (e.g., carbonic anhydrase), where the sulfonamide group coordinates with zinc ions in the active site .
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., Fukui indices) to identify reactive sites for electrophilic attack .
- Molecular Dynamics (MD) : Simulates stability of protein-ligand complexes over time, assessing the impact of fluorine’s electronegativity on binding entropy .
Advanced: How should researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
Answer:
- Dose-Response Analysis : Validate activity across multiple concentrations (e.g., IC₅₀ vs. LD₅₀) to distinguish therapeutic windows from toxicity .
- Assay Cross-Validation : Use orthogonal methods (e.g., agar diffusion for antimicrobial activity vs. MTT assays for cytotoxicity) .
- Metabolite Profiling : LC-MS/MS to identify degradation products or active metabolites that may skew results .
- Species-Specific Effects : Test across diverse models (e.g., Gram-positive vs. Gram-negative bacteria) to clarify selectivity .
Advanced: What strategies optimize the regioselectivity of sulfonamide derivatization for functionalization?
Answer:
- Protecting Groups : Temporarily block reactive sites (e.g., Boc protection of amines) to direct substitutions to the sulfonamide nitrogen .
- Catalytic Systems : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl functionalization at the 3-fluoro position .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the sulfonamide nitrogen, favoring N-alkylation over O-alkylation .
Advanced: How can researchers mitigate challenges in crystallizing this compound for X-ray diffraction studies?
Answer:
- Co-Crystallization Agents : Use crown ethers or ionic liquids to improve lattice packing .
- Temperature Gradients : Slow cooling from saturated solutions in ethanol/water (1:1) promotes nucleation .
- Halogen Bonding : Introduce iodine substituents in analogs to enhance crystal stability via X···O interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
